molecular formula C14H21NO2S B368793 1-(3,4-Dimethylphenyl)sulfonylazepane CAS No. 392235-97-1

1-(3,4-Dimethylphenyl)sulfonylazepane

Cat. No.: B368793
CAS No.: 392235-97-1
M. Wt: 267.39g/mol
InChI Key: HIBGFAJLCLGXCJ-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)sulfonylazepane is a sulfonamide derivative of azepane (a seven-membered nitrogen-containing heterocycle) functionalized with a 3,4-dimethylphenyl group. The synthesis of analogous compounds (e.g., pyrazoline derivatives) in the evidence highlights methodologies that could be adapted for its preparation, such as nucleophilic substitution or condensation reactions involving sulfonyl chlorides and azepane precursors .

Properties

CAS No.

392235-97-1

Molecular Formula

C14H21NO2S

Molecular Weight

267.39g/mol

IUPAC Name

1-(3,4-dimethylphenyl)sulfonylazepane

InChI

InChI=1S/C14H21NO2S/c1-12-7-8-14(11-13(12)2)18(16,17)15-9-5-3-4-6-10-15/h7-8,11H,3-6,9-10H2,1-2H3

InChI Key

HIBGFAJLCLGXCJ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCCCCC2)C

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCCCCC2)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The evidence primarily details pyrazoline derivatives synthesized from (3,4-dimethylphenyl)hydrazine, which share the 3,4-dimethylphenyl moiety and exhibit distinct physicochemical properties. Below is a comparative analysis based on substituent effects, synthesis yields, and spectral characteristics.

Substituent Effects on Physical Properties

The alkoxy chain length in pyrazoline derivatives (e.g., methoxy, ethoxy, butyloxy) influences melting points and chromatographic behavior. For example:

Compound Name (Example) Alkoxy Group Melting Point (°C) Rf Value (Petroleum Ether:EtOAc, 4:1) Yield (%)
1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-methoxyphenyl)-2-pyrazoline Methoxy 120–124 0.88 80
1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-ethoxyphenyl)-2-pyrazoline Ethoxy 102–106 0.85 85
1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-butyloxyphenyl)-2-pyrazoline Butyloxy 126–130 0.87 86

Key Observations :

  • Longer alkoxy chains (e.g., butyloxy) correlate with higher melting points compared to shorter chains (ethoxy), likely due to increased van der Waals interactions .
  • Methoxy-substituted derivatives exhibit higher Rf values, suggesting reduced polarity compared to ethoxy analogues .
Spectroscopic Trends

FT-IR :

  • All pyrazoline derivatives show strong absorption bands near 1680–1685 cm⁻¹, corresponding to C=O stretching in the pyrazoline ring.

¹H-NMR :

  • The 3,4-dimethylphenyl group in pyrazolines generates characteristic signals at δ 2.17–2.22 ppm (singlets for aromatic methyl groups). In sulfonylazepane, the azepane ring’s protons would appear as complex multiplets in the δ 1.50–3.50 ppm range, with deshielding effects from the sulfonyl group .

EIMS :

  • Pyrazoline derivatives display molecular ion peaks (e.g., m/z 356 for methoxy analogues) with fragmentation patterns indicative of alkoxy group loss. For sulfonylazepane, the molecular ion would likely follow a similar trend, with cleavage at the sulfonamide bond .

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